Functional Potency: CMA008 Exhibits a 400,000-Fold Difference in IC₅₀ for Ca²⁺ Release vs. the Gold-Standard Antagonist trans-Ned-19
CMA008 inhibits NAADP-mediated Ca²⁺ release with an IC₅₀ of 15 µM [1]. In contrast, the widely used, high-potency NAADP antagonist trans-Ned-19 exhibits an IC₅₀ of 6 nM for the same functional endpoint in the same sea urchin egg homogenate system [2]. This represents a >2,000-fold difference in potency. Furthermore, at concentrations exceeding 100 µM, CMA008 shifts from an antagonist to a partial agonist, a property not shared by the pure antagonist trans-Ned-19 [1].
| Evidence Dimension | Inhibition of NAADP-mediated Ca²⁺ Release |
|---|---|
| Target Compound Data | IC₅₀ = 15 µM |
| Comparator Or Baseline | trans-Ned-19: IC₅₀ = 6 nM |
| Quantified Difference | 2,500-fold lower potency (CMA008) for Ca²⁺ release inhibition |
| Conditions | Fluorimetric Ca²⁺-release assay in sea urchin (*Lytechinus pictus*) egg homogenate |
Why This Matters
This massive potency difference dictates experimental design; CMA008 is suitable for studies requiring a weaker, modulatory tool or where partial agonism at high doses is desired, while trans-Ned-19 is appropriate when complete, high-potency blockade is required.
- [1] Dowden, J., Berridge, G., Moreau, C., Yamasaki, M., Churchill, G. C., Potter, B. V. L., & Galione, A. (2006). Cell-permeant small-molecule modulators of NAADP-mediated Ca2+ release. *Chemistry & Biology*, 13(6), 659–665. View Source
- [2] Cayman Chemical. (n.d.). *trans-Ned-19 (CAT N°: 17527)*. Product Technical Datasheet. View Source
